molecular formula C14H17N3O2 B1444041 tert-butyl (2E)-2-(1H-indol-6-ylmethylene)hydrazinecarboxylate CAS No. 1417368-29-6

tert-butyl (2E)-2-(1H-indol-6-ylmethylene)hydrazinecarboxylate

Cat. No. B1444041
CAS RN: 1417368-29-6
M. Wt: 259.3 g/mol
InChI Key: WIPUHYCXEZWRLF-CXUHLZMHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“tert-butyl N-(1H-indol-6-yl)carbamate” is a chemical compound with the CAS number 885273-73-4 . It is also known by other synonyms such as “tert-butyl 1H-indol-6-yl-carbamate”, “Carbamic acid,N-1H-indol-6-yl-,1,1-dimethylethyl ester”, and "(1H-INDOL-6-YL)-CARBAMIC ACID TERT-BUTYL ESTER" .


Molecular Structure Analysis

The molecular structure of “tert-butyl N-(1H-indol-6-yl)carbamate” is represented by the molecular formula C14H18N2O2 .

Scientific Research Applications

Fluorescent Sensing Applications

  • The compound has been studied for its potential in fluorescent sensing. One of the related compounds, tert-butyl 2-[1-[3-(4-cianophenyl)-5-hydroxy-1-phenyl-1H-pyrazol-4-yl]ethylidene]hydrazinecarboxylate (L1), demonstrates significant fluorescent properties and can coordinate with Zn(II) ions, making it useful as a ratiometric fluorescent sensor (Formica et al., 2018).

Potential in Organic Synthesis

  • Research shows the utility of tert-butyl hydrazinecarboxylate derivatives in organic synthesis. For instance, synthesis involving t-butyl carbazate and aldehydes has led to the creation of compounds like (E)-tert-butyl 2-((E)-2-methyl-3-phenylallylidene)hydrazinecarboxylate, which have been analyzed for structural properties and theoretical calculations (Bhat et al., 2019).

Chemical Synthesis and Characterization

  • The tert-butyl hydrazinecarboxylate group is integral in synthesizing various complex chemical structures. An example includes the synthesis of hexahydropyrrolo-[1,2-d][1,2,4]triazine-1,4-dione and related compounds (Obreza & Urleb, 2003).

Applications in Chemical Reactions

  • Research into tert-butyl hydrazinecarboxylate derivatives also extends to their application in specific chemical reactions. For instance, 2-tert-Butyl-5,6,7,8,9,10-hexahydrocyclohepta[b]indole synthesis involves the use of tert-butylphenyl hydrazine hydrochloride (Falke et al., 2011).

Functionalization in Organic Chemistry

  • The tert-butyl hydrazinecarboxylate group finds application in the functionalization of organic molecules, such as in the preparation of quinoxaline-3-carbonyl compounds, indicating a broad utility in organic chemistry (Xie et al., 2019).

Versatility in Synthesis

  • The compound and its derivatives show versatility in synthesis, evident from the preparation of various benzaldehyde N-(phenylmethylidene)-hydrazones (Obreza & Urleb, 2002).

Mechanism of Action

properties

IUPAC Name

tert-butyl N-[(E)-1H-indol-6-ylmethylideneamino]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O2/c1-14(2,3)19-13(18)17-16-9-10-4-5-11-6-7-15-12(11)8-10/h4-9,15H,1-3H3,(H,17,18)/b16-9+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIPUHYCXEZWRLF-CXUHLZMHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NN=CC1=CC2=C(C=C1)C=CN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N/N=C/C1=CC2=C(C=C1)C=CN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
tert-butyl (2E)-2-(1H-indol-6-ylmethylene)hydrazinecarboxylate
Reactant of Route 2
tert-butyl (2E)-2-(1H-indol-6-ylmethylene)hydrazinecarboxylate
Reactant of Route 3
tert-butyl (2E)-2-(1H-indol-6-ylmethylene)hydrazinecarboxylate
Reactant of Route 4
Reactant of Route 4
tert-butyl (2E)-2-(1H-indol-6-ylmethylene)hydrazinecarboxylate
Reactant of Route 5
Reactant of Route 5
tert-butyl (2E)-2-(1H-indol-6-ylmethylene)hydrazinecarboxylate
Reactant of Route 6
tert-butyl (2E)-2-(1H-indol-6-ylmethylene)hydrazinecarboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.